![molecular formula C18H20O3 B2850710 2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid CAS No. 1181237-40-0](/img/structure/B2850710.png)
2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid
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Description
Scientific Research Applications
Oxidation Mechanisms and Synthetic Applications
Research on compounds structurally related to 2-[4-(4-Tert-butylphenyl)phenoxy]acetic acid, such as 2,6-di-tert-butyl-4-methylphenol, reveals insights into oxidation mechanisms. These studies are crucial for understanding how similar compounds can be synthesized and modified for various applications, including material science and organic synthesis. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide, in the presence of heteropolyacids in acetic acid, yields valuable intermediates for further chemical synthesis (Shimizu et al., 1990).
Material Science and Polymer Chemistry
The exploration of phloretic acid, a phenolic compound, as a renewable building block demonstrates the potential for creating bio-based materials with enhanced reactivity. This research highlights the ability to synthesize materials with specific properties, such as thermal and thermo-mechanical characteristics suitable for various applications, from naturally occurring compounds (Trejo-Machin et al., 2017).
Biological Applications and Bioimaging
Compounds with phenoxy structures, like the fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH), show great promise in biological applications. This particular compound enables the highly selective and sensitive detection of Al(3+) ions, crucial for studying biological processes and environmental monitoring. The ability to image Al(3+) in living cells without multiple washing steps is particularly beneficial for real-time monitoring and functional studies in complex biosystems (Gui et al., 2015).
properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-8-4-13(5-9-15)14-6-10-16(11-7-14)21-12-17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOPEJFXMATQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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